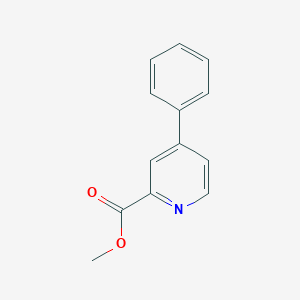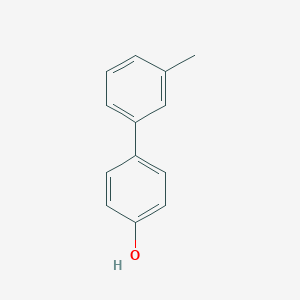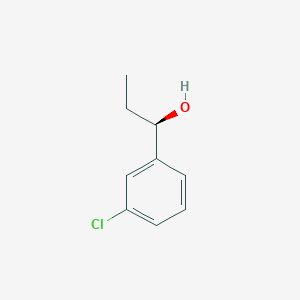
(1R)-1-(3-chlorophenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-chlorophenyl)propan-1-ol: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound is notable for its chiral center, making it an enantiomerically pure substance. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (1R)-1-(3-chlorophenyl)propan-1-ol involves the Grignard reaction. This process typically starts with the reaction of 3-chlorobenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent. This reagent is then reacted with propanal to yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 3-chlorophenylpropanone using a chiral reducing agent to ensure the formation of the (1R) enantiomer.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation or enzymatic reduction methods to achieve high yields and enantiomeric purity. These methods are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (1R)-1-(3-chlorophenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-chlorophenylpropanone.
Reduction: The compound can be further reduced to form 3-chlorophenylpropan-1-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) facilitate substitution reactions.
Major Products:
Oxidation: 3-chlorophenylpropanone
Reduction: 3-chlorophenylpropan-1-amine
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Pharmaceuticals: (1R)-1-(3-chlorophenyl)propan-1-ol is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving chiral centers.
Medicine:
Drug Development: It serves as a precursor in the development of drugs targeting specific receptors or enzymes.
Industry:
Agrochemicals: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mecanismo De Acción
The mechanism by which (1R)-1-(3-chlorophenyl)propan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their activity. The chlorophenyl group enhances its lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.
Comparación Con Compuestos Similares
(1S)-1-(3-chlorophenyl)propan-1-ol: The enantiomer of the compound, differing in its spatial arrangement.
3-chlorophenylpropan-1-amine: A reduced form of the compound.
3-chlorophenylpropanone: An oxidized form of the compound.
Uniqueness: (1R)-1-(3-chlorophenyl)propan-1-ol is unique due to its specific chiral configuration, which can result in different biological activities compared to its (1S) enantiomer. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
(1R)-1-(3-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYGJPRINQKIQF-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=CC=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
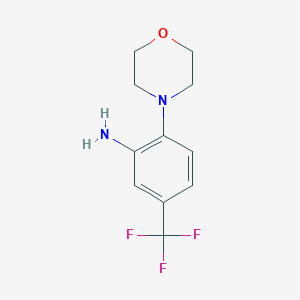
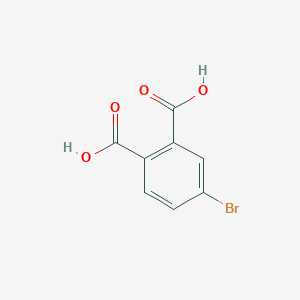
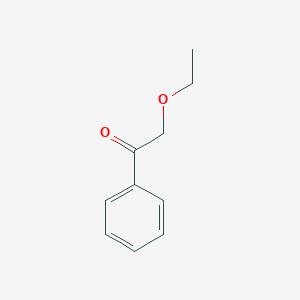
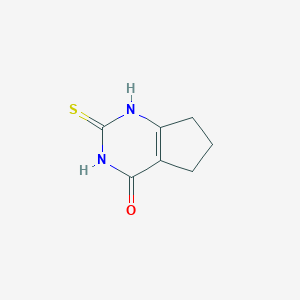
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)

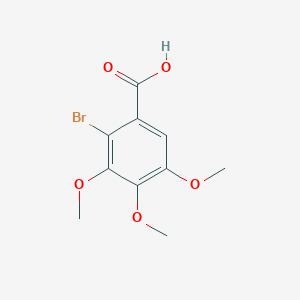
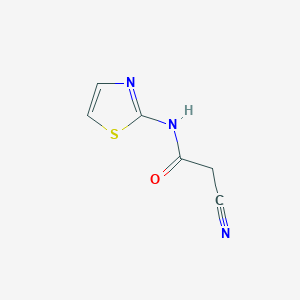
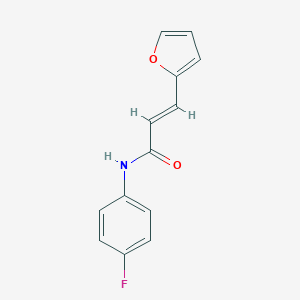
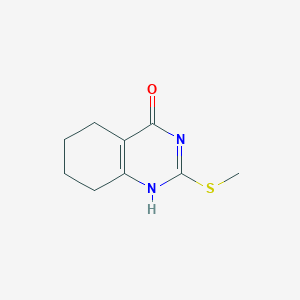
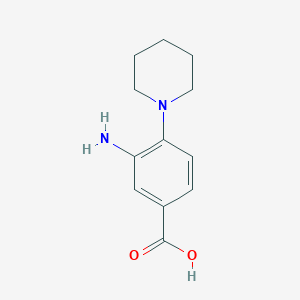
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
